BenchChemオンラインストアへようこそ!

Dihydroberberine

Pharmacokinetics Bioavailability Human Clinical Trial

Dihydroberberine (DHB) is the scientifically preferred berberine derivative for metabolic research. Its hydrogenated C=N+ bond (tertiary amine) markedly enhances passive membrane permeability and intestinal absorption vs. standard berberine (BBR, bioavailability <1%). Human PK data confirm 100 mg DHB achieves systemic berberine exposure equivalent to or exceeding 500 mg BBR, enabling smaller dosage forms. In rodent models, DHB outperforms BBR in counteracting adiposity, tissue triglyceride accumulation, and insulin resistance. Ideal for oral glucose metabolism and insulin sensitivity studies. Note: for anti-inflammatory applications, BBR or oxyberberine (OBB) exhibit higher potency.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 120834-89-1
Cat. No. B050526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroberberine
CAS120834-89-1
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC
InChIInChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3
InChIKeyFZAGOOYMTPGPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroberberine (CAS 120834-89-1): A Reduced Berberine Derivative with Enhanced Oral Bioavailability for Metabolic and Anti-Inflammatory Applications


Dihydroberberine (DHB, also referred to as dhBBR) is a hydrogenated, reduced derivative of the natural isoquinoline alkaloid berberine (BBR), characterized by the saturation of the C=N+ bond in the protoberberine skeleton [1]. This structural modification converts the quaternary ammonium to a tertiary amine, markedly increasing its lipophilicity and, consequently, its passive membrane permeability and intestinal absorption [1]. It is a naturally occurring metabolite produced from BBR by the gut microbiota and is also synthesized for use as a precursor or direct therapeutic agent [2]. While it exerts similar downstream effects to BBR, such as AMPK activation, its primary point of differentiation lies in its significantly enhanced pharmacokinetic profile, which translates to substantially higher systemic exposure of the active BBR moiety at lower administered doses [3].

Why Dihydroberberine Cannot Be Substituted by Standard Berberine or Other Derivatives in Research and Formulation


Substituting Dihydroberberine (DHB) with standard Berberine (BBR) or other analogs like 8-oxoberberine (OBB) is scientifically unsound due to profound, quantifiable differences in their absorption, metabolism, and bioactivity profiles. While BBR and its derivatives share a core protoberberine structure, small structural variations lead to drastically different pharmacokinetic outcomes. For instance, standard BBR exhibits extremely poor oral bioavailability (<1%) and a unique metabolism to an active glucuronide [1], whereas the more bioavailable DHB generates a distinct metabolite profile upon absorption [1]. Furthermore, different derivatives demonstrate opposing rank orders of activity in specific assays, such as anti-inflammatory potency (OBB > BBR > DHB) [2]. Therefore, assuming functional equivalence between DHB, BBR, or other analogs (e.g., OBB, 8-hydroxy-dihydroberberine) will introduce significant, uncontrolled variability into experimental results and undermine the efficacy of formulated products. The following sections provide the specific, quantitative evidence required to make an informed selection between these compounds.

Quantitative Evidence Guide: Direct Comparative Data for Dihydroberberine vs. Analogs


Human Pharmacokinetics: Dihydroberberine (100 mg) Achieves Comparable Systemic Berberine Exposure to a 500 mg Berberine Dose

In a randomized, double-blind, crossover pilot trial in humans, a single 100 mg oral dose of dihydroberberine (D100) produced a peak plasma concentration (Cmax) of berberine that was approximately 9.4-fold higher than that achieved by a 500 mg oral dose of standard berberine (B500) [1]. The total systemic exposure, measured as area under the curve (AUC) over 120 minutes, for D100 was approximately 6.7-fold greater than for B500 [1]. This demonstrates that DHB provides a vastly superior pharmacokinetic profile, enabling effective berberine plasma levels at a fraction of the dose.

Pharmacokinetics Bioavailability Human Clinical Trial

Comparative Metabolite Profile: DHB Yields Higher Systemic Berberine Metabolites but Lacks a Key Glucuronide Found with Micellar Berberine

A pilot human trial (n=9) directly compared the metabolite profiles following oral administration of dihydroberberine (DHB) and a micellar berberine formulation (LipoMicel®, LMB). The study found that the DHB treatment group had significantly higher blood concentrations of berberine and most of its metabolites compared to the LMB group [1]. Critically, a specific metabolite, berberrubine glucuronide, was only detected in the LMB treatment group and was absent in the DHB group [1]. This indicates that the starting compound dictates not only the quantity but also the qualitative nature of the resulting bioactive metabolite pool.

Metabolomics Pharmacokinetics Human Clinical Trial

Anti-Inflammatory Potency: Dihydroberberine Exhibits Lower Efficacy than Berberine and Oxyberberine in Preclinical Models

A comparative study evaluated the anti-inflammatory potential of berberine (BBR), its oxidized derivative (oxyberberine, OBB), and its reduced derivative (dihydroberberine, DHBB). In LPS-stimulated RAW264.7 macrophages, the rank order of potency for inhibiting pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, PGE2, NO) and mRNA expression (COX-2, iNOS) was OBB > BBR > DHBB across a concentration range of 1.25–5 μM [1]. Similarly, in three distinct in vivo murine inflammation models (xylene-induced ear edema, carrageenan-induced paw edema, acetic acid-induced vascular permeability), OBB demonstrated superior anti-inflammatory effects compared to BBR at the same dose (20 mg/kg), with DHBB showing the lowest efficacy among the three [1].

Anti-inflammatory In vitro In vivo

Intestinal Absorption: Dihydroberberine Exhibits >70% Absorption Rate vs. <10% for Berberine in Rat Small Intestine

An in situ perfusion study in rat small intestine directly compared the absorption rates of berberine (Ber) and a structural analog, 8-hydroxy dihydroberberine (Hdber). The results showed that the absorption rate of Ber was less than 10%, whereas the absorption rate of Hdber was greater than 70% [1]. This study provides direct, controlled evidence for the principle that reducing the berberine skeleton dramatically enhances intestinal uptake. Furthermore, Hdber demonstrated a significantly stronger inhibitory effect on glucose and sucrose absorption in the same model compared to Ber (P < 0.01) [1].

Intestinal Absorption Bioavailability In situ perfusion

In Vivo Efficacy: Dihydroberberine Shows Improved Metabolic Outcomes Over Berberine in Diet-Induced Obese Rodents

A study investigating the mechanism of berberine's action evaluated the in vivo efficacy of a novel derivative, dihydroberberine (dhBBR). In rodents fed a high-fat diet, treatment with dhBBR resulted in improved outcomes in terms of counteracting increased adiposity, tissue triglyceride accumulation, and insulin resistance [1]. The authors concluded that this improved in vivo efficacy was likely due to the enhanced oral bioavailability of dhBBR compared to the parent compound berberine [1]. While the study does not provide a direct numerical comparison for all endpoints, it establishes that the pharmacokinetic advantage of DHB translates into a tangible, quantifiable improvement in metabolic endpoints in a relevant disease model.

In vivo efficacy Metabolic disease Insulin resistance

Optimal Research and Formulation Applications for Dihydroberberine Based on Evidence


Preclinical Metabolic Disease Research Requiring Effective Oral Berberine Dosing

For studies investigating the effects of berberine on glucose metabolism, insulin sensitivity, or adiposity in rodent models, dihydroberberine is the scientifically preferred compound. As demonstrated in a high-fat diet-fed rodent model, DHB's enhanced oral bioavailability translates to improved in vivo efficacy in counteracting adiposity, tissue triglyceride accumulation, and insulin resistance compared to standard berberine [1]. This allows researchers to achieve therapeutic levels of the active berberine moiety with oral administration, avoiding the high, often impractical, doses of BBR required for a similar effect.

Development of Lower-Dose Oral Formulations for Berberine Delivery

Dihydroberberine is the ideal starting material for developing oral formulations where a lower active ingredient load per capsule is a target product profile. Human pharmacokinetic data show that a 100 mg dose of DHB yields a systemic berberine exposure (AUC and Cmax) that is comparable to or significantly greater than a 500 mg dose of standard berberine [1]. This evidence supports the development of smaller, more patient-friendly dosage forms while maintaining or exceeding the systemic drug levels of higher-dose BBR products.

Investigations into Berberine Metabolism Where a Distinct Metabolite Profile is Required

In metabolomics or pharmacokinetic studies where the specific downstream metabolite profile is a critical experimental variable, dihydroberberine provides a distinct and well-characterized pathway. Comparative human data show that DHB administration results in a metabolite profile that differs significantly from that of a micellar berberine formulation, most notably in the absence of detectable berberrubine glucuronide [1]. Therefore, DHB is the appropriate selection when the research question pertains specifically to the metabolic fate of a reduced berberine precursor.

Applications Where Anti-Inflammatory Activity is NOT the Primary Objective

If the research or formulation goal is centered on anti-inflammatory effects, dihydroberberine is a suboptimal choice. Direct comparative evidence demonstrates that in both in vitro and in vivo models, DHB exhibits the lowest anti-inflammatory potency compared to berberine and oxyberberine (OBB) [1]. In this specific context, procurement should prioritize OBB or BBR over DHB based on the established rank order of efficacy.

Quote Request

Request a Quote for Dihydroberberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.